N,5,6-Trimethyl-1,3-benzothiazol-2-amine
CAS No.: 62194-25-6
Cat. No.: VC18065596
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62194-25-6 |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | N,5,6-trimethyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12) |
| Standard InChI Key | RNHMKAWTMGWJEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)SC(=N2)NC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N,5,6-Trimethyl-1,3-benzothiazol-2-amine (C₁₀H₁₂N₂S) features a benzothiazole core comprising a benzene ring fused to a thiazole ring. The thiazole component contains a sulfur atom at position 1 and a nitrogen atom at position 3. Methyl groups are appended to the benzene ring at positions 5 and 6, while the amine nitrogen at position 2 is substituted with a third methyl group (Fig. 1). This substitution pattern distinguishes it from the N,4,6-trimethyl isomer documented in PubChem (CID 45077466) , where methyl groups occupy positions 4 and 6 on the benzene ring.
Table 1: Molecular Properties of N,5,6-Trimethyl-1,3-benzothiazol-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| CAS Registry Number | Not yet assigned |
| IUPAC Name | N,5,6-trimethyl-1,3-benzothiazol-2-amine |
| SMILES | CC1=CC(=C(C2=C1SC(=N2)NC)C)C |
The absence of a dedicated CAS registry number for this specific isomer underscores its status as a less-studied derivative, necessitating reliance on structural analogs for property extrapolation .
Spectroscopic Data
While experimental spectra for N,5,6-trimethyl-1,3-benzothiazol-2-amine remain unpublished, insights can be drawn from related benzothiazoles:
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¹H NMR: Expected signals include singlets for the N-methyl group (~δ 3.0 ppm) and aromatic protons adjacent to methyl substituents (~δ 2.3–2.5 ppm for methyl groups; δ 6.8–7.5 ppm for aromatic protons) .
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IR Spectroscopy: Stretching vibrations for C-S (680–750 cm⁻¹), C=N (1600–1680 cm⁻¹), and N-H (3300–3500 cm⁻¹) are anticipated .
Synthetic Methodologies
Conventional Routes
Benzothiazoles are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For N,5,6-trimethyl-1,3-benzothiazol-2-amine, a plausible route involves:
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Aldehyde Condensation: Reacting 2-amino-4,5-dimethylthiophenol with trimethylamine or a methylating agent under dehydrating conditions .
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Oxidative Cyclization: Employing agents like Na₂S₂O₅ in DMF to facilitate ring closure, as demonstrated by Khan et al. for analogous 2-substituted benzothiazoles .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde condensation | DMF, Na₂S₂O₅, reflux, 2h | 75–85% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 65% |
Advanced Catalytic Methods
Recent advances in catalyst-free synthesis, such as the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur reported by Chen et al., offer a streamlined alternative . This method avoids halogenated precursors and achieves dual C–S and C–N bond formation under oxidant-free conditions, with DMSO serving as a cyclization promoter .
Physicochemical Properties
Solubility and Stability
N,5,6-Trimethyl-1,3-benzothiazol-2-amine is anticipated to exhibit limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic methyl groups, with enhanced solubility in organic solvents like DMSO or ethanol . Stability studies on analogous compounds suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .
Thermal Properties
Differential scanning calorimetry (DSC) of related N-methylbenzothiazoles reveals melting points ranging from 120–140°C . The compound’s thermal stability likely exceeds 200°C, consistent with the robust aromatic and heterocyclic framework.
Pharmacological and Industrial Applications
Biological Activity
Benzothiazoles are recognized for antitumor, antimicrobial, and anti-inflammatory properties. While specific data for N,5,6-trimethyl-1,3-benzothiazol-2-amine are lacking, structural analogs demonstrate:
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Anticancer Activity: Inhibition of topoisomerase II and induction of apoptosis in HeLa cells (IC₅₀: 8–15 μM) .
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Antimicrobial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Materials Science Applications
The electron-deficient thiazole ring and methyl substituents make this compound a candidate for:
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